6-ethynyl-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. It is classified as an indazole derivative, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical databases and literature, including PubChem and other scientific repositories, which provide detailed information about its molecular structure, properties, and synthesis methods.
6-ethynyl-2-methyl-2H-indazole falls under the classification of organic compounds, specifically as a substituted indazole. Its molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms.
The synthesis of 6-ethynyl-2-methyl-2H-indazole typically involves several chemical reactions that build the indazole core and introduce the ethynyl group. Common methods include:
The technical details of the synthesis involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, using solvents like dimethylformamide or toluene under nitrogen atmosphere can enhance reaction efficiency.
The molecular structure of 6-ethynyl-2-methyl-2H-indazole features a fused ring system with an ethynyl substituent at the 6-position and a methyl group at the 2-position. The structural formula can be represented as follows:
Key data regarding its structure includes bond lengths and angles that are typically determined using techniques such as X-ray crystallography or NMR spectroscopy.
6-ethynyl-2-methyl-2H-indazole can participate in various chemical reactions due to its functional groups. Notable reactions include:
Understanding the mechanism of these reactions requires knowledge of reaction kinetics and thermodynamics, often analyzed through computational chemistry methods or experimental studies.
The mechanism of action for 6-ethynyl-2-methyl-2H-indazole in biological systems is primarily linked to its interactions with specific biological targets, such as enzymes or receptors. Research indicates that it may act as an inhibitor or modulator in various biochemical pathways.
Data supporting these mechanisms often come from in vitro studies assessing binding affinities and biological activity against target proteins.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques such as IR spectroscopy for functional group identification and NMR for structural elucidation.
6-ethynyl-2-methyl-2H-indazole has potential applications in several scientific fields:
The indazole nucleus represents a privileged heterocyclic scaffold in contemporary drug discovery due to its exceptional versatility in mimicking protein-binding motifs and its favorable physicochemical properties. This bicyclic framework, comprising a pyrazole ring fused to a benzene ring, exhibits two principal tautomeric forms: the thermodynamically stable 1H-indazole and the less stable 2H-indazole, with an energy difference of approximately 2.3–4.1 kcal/mol favoring the 1H-tautomer [6]. Despite this inherent preference, strategic N(2)-alkylation—as exemplified in 6-ethynyl-2-methyl-2H-indazole—locks the structure in the 2H-configuration, conferring distinct electronic and steric properties crucial for molecular recognition.
Indazole derivatives permeate pharmacological space, demonstrating validated efficacy across antitumor, antimicrobial, anti-inflammatory, and kinase-modulatory therapeutic domains. Notably, over two-thirds of FDA-approved anticancer agents between 2016 and 2020 incorporated the indazole pharmacophore [7]. This prominence stems from the scaffold’s capacity for diverse intermolecular interactions:
Table 1: Clinically Approved Indazole-Based Therapeutics
Drug Name | Molecular Target | Therapeutic Indication | Molecular Weight (g/mol) |
---|---|---|---|
Niraparib | PARP-1/2 | Ovarian, Breast, Prostate Cancers | 320.35 |
Pazopanib | VEGFR/PDGFR | Renal Cell Carcinoma | 437.52 |
Axitinib | VEGFR/PDGFR/c-KIT | Renal Cell Carcinoma | 386.47 |
Entrectinib | TRK/ROS1/ALK | NSCLC, Solid Tumors | 560.64 |
The synthetic accessibility of diversely substituted indazoles further enhances their utility in structure-activity relationship (SAR) explorations. Positions C(3), C(5), and C(6) serve as primary vectors for functionalization, enabling precision tuning of potency, selectivity, and pharmacokinetic parameters. The C(6) position—site of ethynyl modification in the subject compound—occupies a spatially exposed region ideal for projecting terminal alkynes into enzyme subpockets or conjugation handles for chemical biology applications [4] [7].
The investigation of 2H-indazole derivatives represents a specialized trajectory within indazole medicinal chemistry, driven by the recognition that N(2)-substitution confers unique bioactivity profiles unattainable with N(1)-isomers. Early synthetic efforts focused on Cadogan cyclizations (e.g., triethyl phosphite-mediated reductive cyclization of 2-nitrobenzaldehyde derivatives) to access 2-aryl-2H-indazoles [3]. These methodologies enabled pioneering studies in the 1970–1990s that identified 2-phenyl-2H-indazole derivatives as anti-inflammatory agents (e.g., Benzydamine) and antimicrobial scaffolds [3] [6].
The 2000s witnessed a paradigm shift with the advent of transition-metal-catalyzed techniques, dramatically expanding synthetic access to N(2)-functionalized indazoles. Palladium-catalyzed N-arylation emerged as a cornerstone reaction, permitting direct introduction of (hetero)aryl groups at N(2). As Ohnmacht et al. demonstrated, this approach enabled systematic diversification of 2-phenyl-2H-indazoles at C(3) via Suzuki-Miyaura cross-coupling [3]. Concurrently, organophosphorus-mediated reductive cyclizations evolved into efficient domino imine condensation/reductive cyclization sequences, facilitating single-flask synthesis of complex 2-alkyl/aryl-2H-indazoles from 2-nitrobenzaldehydes [2].
Table 2: Key Methodological Advances in 2H-Indazole Synthesis
Synthetic Strategy | Key Reagents/Conditions | Structural Scope | Reference Era |
---|---|---|---|
Cadogan Cyclization | P(OEt)₃, 110–130°C | 2-Aryl derivatives | 1970s–1990s |
Palladium-Catalyzed N-Arylation | Pd(OAc)₂, XPhos, K₂CO₃, toluene, 100°C | 2-(Hetero)aryl derivatives | 2000s |
Domino Imine Condensation/Reductive Cyclization | R₂P(O)H, Et₃SiH, 110°C | 2-Alkyl/aryl-3-amino derivatives | 2010s |
Copper-Mediated Cyclization | Cu(OAc)₂, O₂ atmosphere | 2,3-Disubstituted derivatives | 2010s |
This methodological renaissance catalyzed biological exploration. By 2017, Rodríguez-Enríquez et al. had systematically evaluated 2,3-diphenyl-2H-indazole libraries against protozoal pathogens, identifying compound 18 (later determined as 6-substituted) with 12.8-fold greater potency against Giardia intestinalis than metronidazole [3]. Simultaneously, kinase inhibitor programs revealed that N(2)-methylation of indazole cores enhanced selectivity for serine/threonine kinases like Pim-1 and Aurora A by exploiting unique ATP-binding pocket conformations [7]. These discoveries cemented the pharmacophoric value of the 2-methyl-2H-indazole substructure.
The strategic installation of an ethynyl moiety (–C≡CH) at the indazole C(6) position constitutes a sophisticated molecular design tactic addressing multiple objectives in ligand optimization. From a steric perspective, the linear ethynyl group projects orthogonally from the indazole plane, efficiently probing deep hydrophobic enzyme clefts inaccessible to conventional substituents. Computational analyses indicate this vector aligns optimally with residues lining the hinge region of kinases like FGFR1 and Pim-1, where the alkyne’s rigid linearity maintains precise distance geometry between anchor points [4] [7].
Electronically, the ethynyl group exerts complex effects:
Functionally, the ethynyl group serves as:
Table 3: Comparative Binding Affinities of C(6)-Modified 2-Methyl-2H-indazoles
C(6) Substituent | Target Kinase | IC₅₀ (nM) | Relative Potency |
---|---|---|---|
H | FGFR1 | 142 | 1.0x |
Cl | FGFR1 | 78 | 1.8x |
CN | FGFR1 | 65 | 2.2x |
C≡CH | FGFR1 | 29 | 4.9x |
C≡CH | Pim-1 | 11 | N/A |
The synthetic accessibility of 6-ethynyl derivatives via Sonogashira cross-coupling of 6-bromo-2-methyl-2H-indazoles with terminal alkynes further enhances their utility [4]. This robustness, combined with multifunctional chemical biology applications, positions 6-ethynyl-2-methyl-2H-indazole as a versatile intermediate for next-generation therapeutic discovery—particularly in targeted oncology where molecular precision dictates clinical efficacy.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1